(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

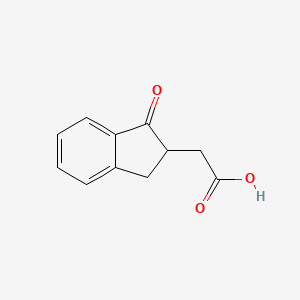

“(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and reactivity .

Synthesis Analysis

The synthesis of a mixture of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . Subsequent hydrolysis of each separated ester will yield the ‘resolved’ (enantiomerically pure) alcohols .Molecular Structure Analysis

The molecular structure of “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be analyzed using various methods. One common method is Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a powerful approach for the analysis of mixtures . It relies on a vast landscape of methods and corresponding pulse sequences that have been designed to tackle the specific properties of mixtures of small molecules .Chemical Reactions Analysis

The chemical reactions involving “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be complex due to the presence of multiple chiral centers . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . Reversing the first reaction then leads to the separated enantiomers plus the recovered reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be analyzed using various methods. One common method is NMR spectroscopy . Diastereomers have different physical properties, such as solubility and melting point . These differences can be used to achieve resolution of racemates .properties

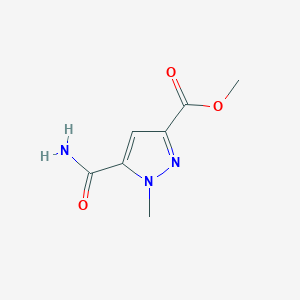

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-methanesulfonylcyclobutyl)methanol involves the reaction of a cyclobutyl ketone with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonyl ketone. This intermediate is then reduced with sodium borohydride to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": [ "Cyclobutyl ketone", "Methanesulfonyl chloride", "Base (e.g. triethylamine)", "Sodium borohydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Cyclobutyl ketone is reacted with methanesulfonyl chloride in the presence of a base (e.g. triethylamine) in a suitable solvent (e.g. dichloromethane) to form the corresponding sulfonyl ketone intermediate.", "Step 2: The sulfonyl ketone intermediate is then reduced with sodium borohydride in a suitable solvent (e.g. ethanol) to yield the desired product, which is a mixture of diastereomers.", "Step 3: The product mixture can be purified by column chromatography or other suitable methods to isolate the individual diastereomers." ] } | |

CAS RN |

1892413-23-8 |

Product Name |

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.